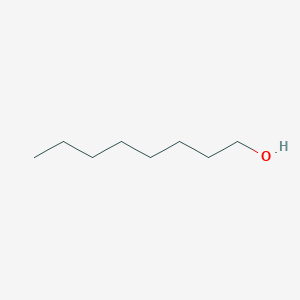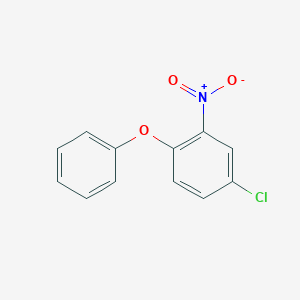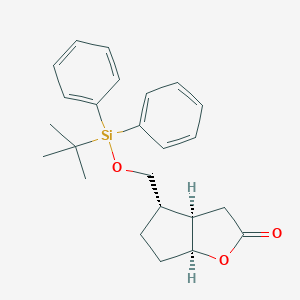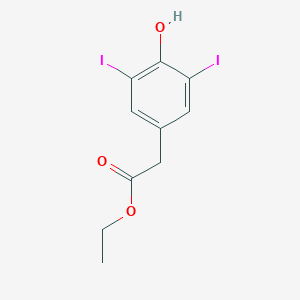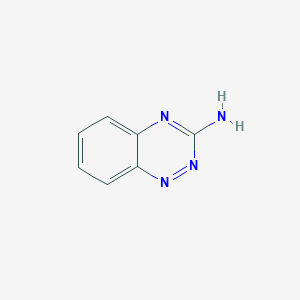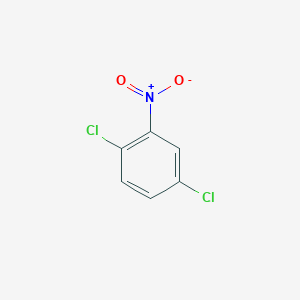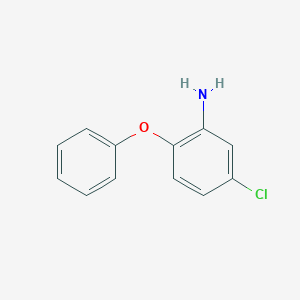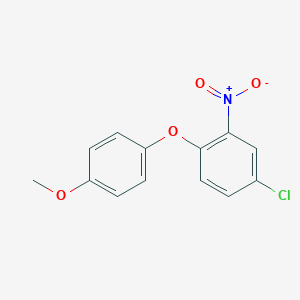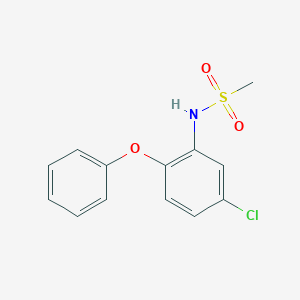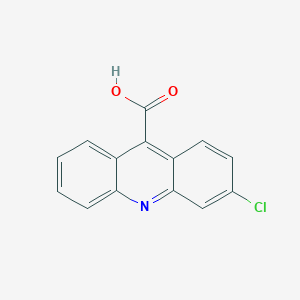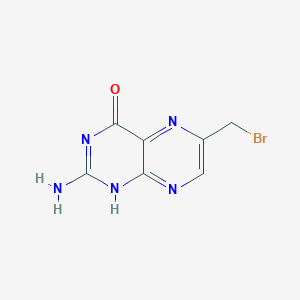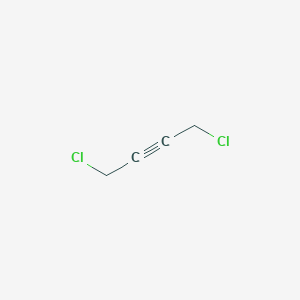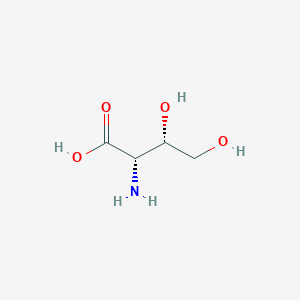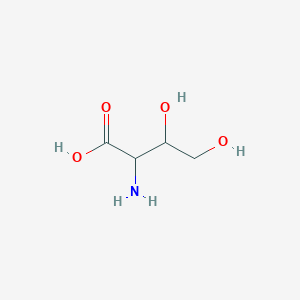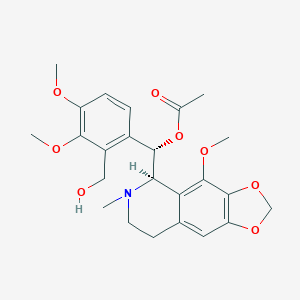
(+)-Papaveroxinoline
Overview
Description
(+)-Papaveroxinoline is a naturally occurring alkaloid found in certain species of the Papaveraceae family. It is known for its complex molecular structure and significant pharmacological properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Papaveroxinoline typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of a chiral auxiliary to induce the desired stereochemistry. The process often involves:
Formation of the core structure: This step usually involves a series of condensation reactions to form the core alkaloid structure.
Introduction of functional groups: Various functional groups are introduced through substitution reactions, often using reagents like lithium diisopropylamide (LDA) and methyl iodide.
Final cyclization: The final step involves cyclization to form the complete alkaloid structure, often using acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are often preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(+)-Papaveroxinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Lithium diisopropylamide (LDA), methyl iodide, aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties.
Scientific Research Applications
(+)-Papaveroxinoline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alkaloid synthesis and reaction mechanisms.
Biology: Research on this compound includes its effects on cellular processes and its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.
Industry: this compound is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (+)-Papaveroxinoline involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit certain phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. This results in the relaxation of smooth muscle tissues and vasodilation. Additionally, this compound may interact with calcium channels, further contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Papaverine: Another alkaloid found in the Papaveraceae family, known for its smooth muscle relaxant properties.
Noscapine: An alkaloid with antitussive and potential anticancer properties.
Codeine: An alkaloid used as an analgesic and antitussive.
Uniqueness of (+)-Papaveroxinoline
This compound is unique due to its specific stereochemistry and its distinct pharmacological profile. Unlike other similar compounds, it has a unique combination of smooth muscle relaxant and potential anti-inflammatory properties, making it a valuable compound for further research and therapeutic development.
Properties
IUPAC Name |
[(S)-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO8/c1-13(27)33-22(15-6-7-17(28-3)21(29-4)16(15)11-26)20-19-14(8-9-25(20)2)10-18-23(24(19)30-5)32-12-31-18/h6-7,10,20,22,26H,8-9,11-12H2,1-5H3/t20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKQBLXEZPDNY-IRLDBZIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


